molecular formula C19H15NOS B12629871 6-{[2-(Phenylsulfanyl)anilino]methylidene}cyclohexa-2,4-dien-1-one CAS No. 920018-00-4

6-{[2-(Phenylsulfanyl)anilino]methylidene}cyclohexa-2,4-dien-1-one

Cat. No.: B12629871
CAS No.: 920018-00-4
M. Wt: 305.4 g/mol
InChI Key: ZBRGUTMKOCGAOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{[2-(Phenylsulfanyl)anilino]methylidene}cyclohexa-2,4-dien-1-one is an organic compound characterized by its unique structure, which includes a phenylsulfanyl group attached to an anilino moiety, linked to a cyclohexa-2,4-dien-1-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[2-(Phenylsulfanyl)anilino]methylidene}cyclohexa-2,4-dien-1-one typically involves the condensation of 2-(phenylsulfanyl)aniline with cyclohexa-2,4-dien-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

6-{[2-(Phenylsulfanyl)anilino]methylidene}cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the cyclohexa-2,4-dien-1-one core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

6-{[2-(Phenylsulfanyl)anilino]methylidene}cyclohexa-2,4-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{[2-(Phenylsulfanyl)anilino]methylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can participate in various biochemical reactions, potentially affecting enzyme activity or signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used .

Properties

CAS No.

920018-00-4

Molecular Formula

C19H15NOS

Molecular Weight

305.4 g/mol

IUPAC Name

2-[(2-phenylsulfanylphenyl)iminomethyl]phenol

InChI

InChI=1S/C19H15NOS/c21-18-12-6-4-8-15(18)14-20-17-11-5-7-13-19(17)22-16-9-2-1-3-10-16/h1-14,21H

InChI Key

ZBRGUTMKOCGAOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2N=CC3=CC=CC=C3O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.